molecular formula C36H70O16 B11932489 THP-PEG13-Boc

THP-PEG13-Boc

Cat. No.: B11932489
M. Wt: 758.9 g/mol
InChI Key: ZPXCFMGYLZDPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THP-PEG13-Boc involves multiple steps, starting with the preparation of the PEG chain, followed by the introduction of the tetrahydropyran (THP) and tert-butyl (Boc) protecting groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The exact synthetic route and conditions can vary depending on the specific requirements and scale of the synthesis .

Industrial Production Methods

Industrial production of this compound is usually carried out through custom synthesis due to its specialized application in research. The process involves stringent quality control measures to ensure high purity and consistency of the product. The production scale can vary, but it often requires advanced equipment and expertise in organic synthesis .

Chemical Reactions Analysis

Types of Reactions

THP-PEG13-Boc can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can introduce hydroxyl or carbonyl groups, while substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

THP-PEG13-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein degradation and function.

    Biology: Employed in the development of targeted therapies for various diseases by selectively degrading disease-causing proteins.

    Medicine: Utilized in drug discovery and development to create novel therapeutic agents with improved efficacy and specificity.

    Industry: Applied in the production of specialized chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of THP-PEG13-Boc involves its role as a linker in PROTACs. PROTACs function by binding to both the target protein and an E3 ubiquitin ligase, bringing them into close proximity. This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG chain in this compound provides flexibility and solubility, while the THP and Boc groups protect the reactive sites during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

THP-PEG13-Boc is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and solubility. This makes it particularly suitable for the synthesis of PROTACs with specific requirements for linker length and properties .

Properties

Molecular Formula

C36H70O16

Molecular Weight

758.9 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C36H70O16/c1-36(2,3)52-34(37)7-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-51-35-6-4-5-8-50-35/h35H,4-33H2,1-3H3

InChI Key

ZPXCFMGYLZDPCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.